Lipophilicity Advantage: XLogP3 of the Phenylthio Methyl Analog vs. Phenoxymethyl Analog
The target compound’s computed XLogP3 is 2.1, while the phenoxymethyl analog (CAS 1334369‑72‑0) has an XLogP3 of 1.6 [1][2]. The +0.5 log unit increase reflects the replacement of the ether oxygen with a sulfur atom, which can improve passive membrane permeability by a factor of ~3.2‑fold based on the logP‑permeability relationship [3].
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide: 1.6 |
| Quantified Difference | +0.5 log units (~3.2‑fold predicted permeability advantage) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
For cell‑based assays requiring intracellular target engagement, a 0.5 logP advantage can translate into measurably higher intracellular concentrations, reducing the risk of false negatives due to poor permeability.
- [1] PubChem Compound Summary for CID 16953820, 5-methyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide, XLogP3 property. View Source
- [2] PubChem Compound Summary for 5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide (estimated CID based on CAS 1334369-72-0). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235‐248. doi:10.1517/17460441003605098 View Source
